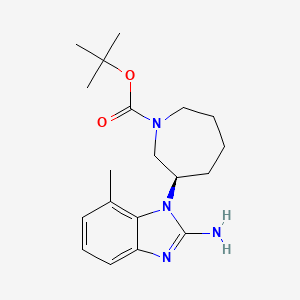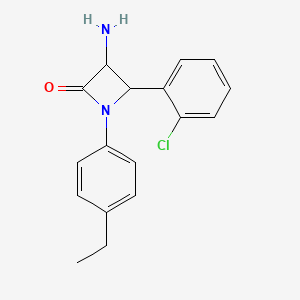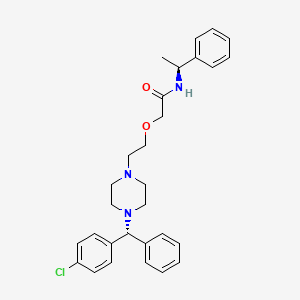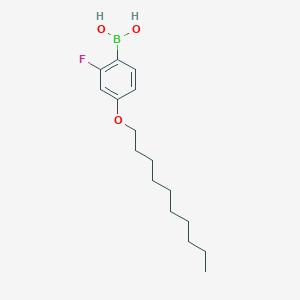
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is known for its unique structure, which includes a dioxane ring and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of benzyl alcohol with 5-formyl-2,2-dimethyl-1,3-dioxane-5-yl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyl (5-carboxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Reduction: Benzyl (5-hydroxymethyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate.
Substitution: Various substituted benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dioxane ring provides stability and specificity to the compound, allowing it to interact selectively with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- 2-Methyl-2-propanyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Uniqueness
Benzyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the benzyl group allows for additional substitution reactions and interactions with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C15H19NO5 |
|---|---|
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
benzyl N-(5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate |
InChI |
InChI=1S/C15H19NO5/c1-14(2)20-10-15(9-17,11-21-14)16-13(18)19-8-12-6-4-3-5-7-12/h3-7,9H,8,10-11H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
GDSUBXFXKOEKGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(CO1)(C=O)NC(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)

![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)



![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)


![(4-{[(3-Chlorophenyl)carbamoyl]amino}phenyl)boronic acid](/img/structure/B11835032.png)


